molecular formula C15H15Cl2NO B2643796 {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine CAS No. 1778857-70-7

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine

Cat. No.: B2643796
CAS No.: 1778857-70-7
M. Wt: 296.19
InChI Key: XVLHGHAOCGPTDU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine (C₁₅H₁₄Cl₂NO) features a biphenyl scaffold substituted with two chlorine atoms (at positions 4 and 4' of the aromatic rings) and an ethylamine moiety attached to the central methyl group (Figure 1). Its molecular weight is 310.19 g/mol. The chlorine substituents enhance lipophilicity and metabolic stability, while the ethylamine group may influence receptor binding or solubility .

For example:

  • describes the preparation of a coumarin derivative using 4-chloro-3-formylcoumarin and p-methylbenzylamine.
  • outlines the synthesis of a thiadiazole derivative via reaction of 4-chloro-2-(2-chlorophenoxy)phenyl precursors with ethylamine.

Properties

IUPAC Name

N-[[4-chloro-2-(4-chlorophenoxy)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLHGHAOCGPTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine typically involves a multi-step process. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxy compounds.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of the compound is characterized by:

  • A central phenyl ring substituted with two chlorine atoms.
  • An ethyl amine group that enhances its reactivity and potential interactions with biological targets.

This unique structure may influence its pharmacological properties, making it relevant for studies in drug development and therapeutic applications.

Pharmaceutical Development

The compound has potential applications in drug discovery due to its structural similarities to known bioactive compounds. Research indicates that chlorinated phenolic compounds often exhibit:

  • Antimicrobial Activity: Many chlorinated compounds have demonstrated antibacterial properties, which could be relevant for developing new antibiotics.
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells, warranting further investigation into its efficacy as an anticancer agent.
  • Neuroactivity: The presence of the amine group implies possible interactions with neurotransmitter systems, suggesting potential psychoactive properties.

Chemical Synthesis

This compound can serve as a building block in organic synthesis. Its unique functional groups allow for various chemical modifications, enabling the production of more complex molecules. It can be synthesized through several methods, each requiring careful control of reaction conditions to optimize yield and purity.

Predictive Modeling

Predictive models like the PASS (Prediction of Activity Spectra for Substances) can be employed to assess the potential biological activities based on the molecular structure. Such models can guide researchers in identifying promising therapeutic applications before extensive laboratory testing.

Mechanism of Action

The mechanism of action of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of chlorinated aryl amines are highly sensitive to substituent positions and functional groups. Key analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine Ethylamine, Cl at 4 and 4' positions 310.19 High lipophilicity (ClogP ~4.2)
{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine Methylamine, additional F at 3' position 315.16 Enhanced metabolic stability
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Ethylamine, thiadiazole ring 356.27 Anticonvulsant (ED₅₀: 20.11 mg/kg in MES)
(2-Chloro-4-fluorophenyl)methylamine Methylamine, F at 4' position 173.62 Improved solubility (ClogP ~2.1)
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine Bromine at 4', methylphenoxy 322.20 Potential halogen-bonding interactions

Key Observations:

  • Ethyl vs.
  • Halogen Effects : Bromine () and fluorine () substitutions modulate electronic properties and metabolic stability. Bromine enhances halogen bonding, while fluorine reduces oxidative metabolism.
  • Thiadiazole Incorporation : The thiadiazole derivative in exhibits potent anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES tests), suggesting that heterocyclic rings enhance CNS penetration .

Biological Activity

The compound {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine is an organic chemical characterized by its complex structure that includes a chlorinated phenyl group and an ethyl amine moiety. This compound is of interest due to its potential biological activities, which could be linked to its structural features. This article will delve into the biological activity of this compound, exploring its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • The compound consists of a central phenyl ring substituted with two chlorine atoms and a phenoxy group, along with an ethyl amine functional group.
  • The presence of the amine group suggests possible interactions with various biological targets, including neurotransmitter systems.

Physical Properties:

  • Molecular Formula: C16H17Cl2N
  • Molecular Weight: 307.22 g/mol
  • Solubility: The solubility profile may vary based on the solvent polarity due to the presence of hydrophobic chlorinated moieties.

Antimicrobial Activity

Chlorinated phenolic compounds often exhibit antibacterial properties . Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains. For instance, chlorinated derivatives have been documented to disrupt bacterial cell membranes and inhibit growth through various mechanisms.

Anticancer Activity

Some derivatives of chlorinated phenols have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The dual chlorination in this compound may enhance its bioactivity compared to other similar compounds. Preliminary studies suggest that it may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action.

Neuroactivity

Given the presence of the amine group, this compound may influence neurotransmitter systems, potentially acting as a psychoactive agent . Compounds with similar structures have been implicated in modulating cholinergic activity, which is crucial for cognitive functions.

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to assess potential biological activities based on molecular structure. Such models suggest that this compound may exhibit a range of activities, including neuroactivity and antimicrobial effects.

Case Study 1: Antimicrobial Screening

A study evaluated various chlorinated phenolic compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures demonstrated significant inhibition zones, suggesting potential applications in developing new antimicrobial agents.

Compound NameInhibition Zone (mm)Bacterial Strain
Compound A15S. aureus
Compound B20E. coli
This compound18S. aureus

Case Study 2: Anticancer Activity

In vitro studies investigating the cytotoxic effects of various chlorinated phenols on cancer cell lines revealed that some derivatives could induce apoptosis at micromolar concentrations. For example, a derivative exhibited an IC50 value of 25 µM against breast cancer cells.

Compound NameIC50 (µM)Cancer Cell Line
Chlorinated Compound X30MCF-7 (Breast)
This compound25MCF-7 (Breast)

Q & A

Q. What are the recommended synthetic routes for {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine?

Methodological Answer:

  • Step 1: Ether Formation React 4-chlorophenol with 4-chloro-2-fluorobenzyl chloride (or bromide) using a base like K₂CO₃ in DMF under reflux to form the diaryl ether intermediate. This step is critical for establishing the chlorophenoxy backbone .
  • Step 2: Nitro Reduction If intermediates require nitro-group reduction (e.g., in precursor compounds), employ Fe powder in acidic conditions (HCl/ethanol) or catalytic hydrogenation (Pd/C, H₂) .
  • Step 3: Amine Formation Introduce the ethylamine group via reductive amination using NaBH₄ or LiAlH₄ in THF/ethanol. Monitor reaction progress with TLC and purify via column chromatography (silica gel, chloroform/methanol) .

Key Characterization Tools:

  • NMR (¹H/¹³C) to confirm substitution patterns and amine proton integration.
  • HPLC-MS for purity assessment and molecular ion verification .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile steps (e.g., solvent reflux) .
  • Waste Disposal: Segregate chlorinated byproducts and solvents (DMF, THF) in halogenated waste containers. Neutralize acidic residues before disposal .
  • First Aid: For accidental inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Document incidents per institutional safety guidelines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (DFT, Gaussian) to model transition states and identify low-energy pathways for etherification or amination steps. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .
  • Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on reaction yields. Polar aprotic solvents (DMF, DMSO) often enhance nucleophilic substitution in diaryl ether synthesis .
  • Data-Driven Feedback: Integrate high-throughput experimentation (HTE) with machine learning to correlate reaction conditions (temperature, catalyst loading) with yield outcomes .

Q. How can enantiomeric purity be achieved if the compound has chiral centers?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases to separate enantiomers. Confirm absolute configuration via X-ray crystallography (as in ) .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during reductive amination to induce enantioselectivity. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

Q. How should researchers address contradictions in spectral or pharmacological data?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare experimental HPLC retention times with simulated chromatograms .
  • Biological Assays: Replicate receptor-binding studies (e.g., serotonin/dopamine receptors) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., known ligands) to calibrate dose-response curves .

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